7-Bromodispiro[2.0.2.1]heptane is a unique organic compound characterized by its distinctive molecular structure, which consists of a spirocyclic framework. The compound has the molecular formula and a molecular weight of 173.05 g/mol. Its IUPAC name is 7-bromodispiro[2.0.2.1]heptane, and it is classified under several chemical identifiers, including CAS number 642074-83-7 and MDL number MFCD20636112 . The structure includes two bridged cyclopropane rings, contributing to its unique chemical properties and reactivity.
The specific reaction pathways depend on the reaction conditions and the nature of the reagents used.
Research into the biological activity of 7-bromodispiro[2.0.2.1]heptane is still limited, but its structural characteristics suggest potential interactions with biological targets. Compounds with similar spirocyclic structures have been studied for their antimicrobial and anticancer properties, indicating that 7-bromodispiro[2.0.2.1]heptane may also exhibit noteworthy biological effects worth exploring in future studies.
The synthesis of 7-bromodispiro[2.0.2.1]heptane typically involves multi-step organic reactions:
The specific conditions and reagents used can vary based on the synthetic route chosen.
7-Bromodispiro[2.0.2.1]heptane has potential applications in various fields:
Interaction studies involving 7-bromodispiro[2.0.2.1]heptane focus on its reactivity with various nucleophiles and electrophiles, which can provide insights into its mechanism of action in biological systems or its utility in synthetic chemistry. Understanding these interactions is crucial for optimizing its applications in medicinal chemistry and materials science.
Several compounds share structural similarities with 7-bromodispiro[2.0.2.1]heptane, allowing for comparative analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Bromobicyclo[2.2.1]heptane | C7H11Br | Contains a bicyclic structure; used in medicinal chemistry |
| 7,7-Dibromodispiro[2.0.2.1(3)]heptane | C7H8Br2 | Contains two bromine atoms; potential for increased reactivity |
| Dispiro[2.0.2.1]heptane | C7H10 | Lacks halogen substituents; serves as a non-halogenated analog |
These compounds illustrate variations in halogenation and structural complexity, highlighting the uniqueness of 7-bromodispiro[2.0.2.1]heptane within this class of compounds.